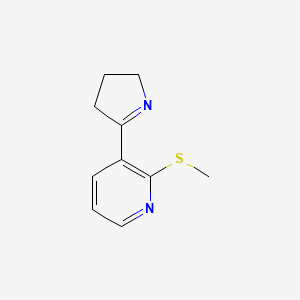3-(3,4-Dihydro-2H-pyrrol-5-yl)-2-(methylthio)pyridine
CAS No.:
Cat. No.: VC15843325
Molecular Formula: C10H12N2S
Molecular Weight: 192.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H12N2S |
|---|---|
| Molecular Weight | 192.28 g/mol |
| IUPAC Name | 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylsulfanylpyridine |
| Standard InChI | InChI=1S/C10H12N2S/c1-13-10-8(4-2-7-12-10)9-5-3-6-11-9/h2,4,7H,3,5-6H2,1H3 |
| Standard InChI Key | VMSRKQTUWFHEPU-UHFFFAOYSA-N |
| Canonical SMILES | CSC1=C(C=CC=N1)C2=NCCC2 |
Introduction
Chemical and Structural Properties
Molecular Characteristics
-
Molecular Formula:
-
Molecular Weight: 192.28 g/mol
-
SMILES:
-
IUPAC Name: 3-(3,4-Dihydro-2H-pyrrol-5-yl)-2-(methylsulfanyl)pyridine .
Table 1: Key Molecular Properties
Structural Analysis
The compound consists of:
-
A pyridine ring with a methylthio (-SMe) group at the 2-position.
-
A 3,4-dihydro-2H-pyrrole (pyrrolidine) ring fused at the 3-position of the pyridine.
This bicyclic structure introduces steric and electronic effects that influence reactivity .
Synthesis and Reactivity
Table 2: Example Reaction Conditions for Analogous Compounds
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Pyrrolidine Formation | Fe(ClO), toluene/AcOH | 6–69% | |
| Thioether Functionalization | KOH, DMF, methyl iodide | Moderate |
Reactivity
-
Oxidation: The methylthio group may oxidize to sulfoxide or sulfone derivatives under strong oxidizing agents (e.g., ).
-
Electrophilic Substitution: The pyridine ring can undergo nitration or halogenation at electron-deficient positions .
Spectroscopic Characterization
Mass Spectrometry
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume